2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a central 6-hydroxypyrimidin-2-yl scaffold substituted with a (4-chlorophenyl)sulfanylmethyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 3,5-dimethylphenyl substituent. The hydroxypyrimidine and sulfanyl groups may contribute to hydrogen bonding and hydrophobic interactions, respectively, influencing binding affinity and solubility .
Properties
Molecular Formula |
C21H20ClN3O2S2 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-7-14(2)9-16(8-13)23-20(27)12-29-21-24-17(10-19(26)25-21)11-28-18-5-3-15(22)4-6-18/h3-10H,11-12H2,1-2H3,(H,23,27)(H,24,25,26) |
InChI Key |
SJQMGTWWNVPJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the chlorophenyl and sulfanyl groups. The final step involves the acylation of the pyrimidine derivative with 3,5-dimethylaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on substituent patterns, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: The target compound features a simpler pyrimidine-acetamide scaffold compared to the peptide-pyrimidine hybrids in Compounds m, n, and o. The latter include extended diphenylhexane backbones and tetrahydropyrimidinone groups, which likely enhance conformational rigidity and protease resistance . Substituent variability: The target’s 4-chlorophenylsulfanyl and 3,5-dimethylphenyl groups contrast with the 2,6-dimethylphenoxy and tetrahydropyrimidinone moieties in Compounds m–o. These differences impact hydrophobicity and electronic profiles.
Stereochemical Influence :
- Compounds m–o demonstrate the critical role of stereochemistry in biological activity. For example, Compound n’s (2R,4R) configuration reduces efficacy compared to Compound m’s (2S,4S), highlighting the importance of spatial alignment in target engagement . The target compound’s stereochemical configuration (if resolved) would require similar scrutiny.
However, the hydroxypyrimidine group may limit blood-brain barrier penetration.
Biological Activity: While Compounds m–o exhibit antiviral properties, the target compound’s pyrimidine core and sulfanyl groups align with known kinase inhibitors (e.g., imatinib analogs).
Research Findings:
- Crystallographic Analysis : Structural data for Compounds m–o were refined using SHELXL, a gold-standard software for small-molecule crystallography . This methodology ensures high precision in stereochemical assignments, a critical factor in structure-activity relationship (SAR) studies.
- SAR Insights: The target compound’s 4-chlorophenylsulfanyl group may enhance hydrophobic binding compared to the 2,6-dimethylphenoxy group in Compounds m–o, which relies on π-π stacking.
Biological Activity
The compound 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, synthesizing data from various sources, including structure-activity relationships, pharmacological studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C20H18ClN3O3S2
- Molecular Weight: 447.96 g/mol
- CAS Number: 444934-91-2
The structure features multiple functional groups, including a pyrimidine ring, chlorophenyl moiety, and sulfanyl groups. These structural characteristics suggest diverse interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant antiviral , anticancer , and antimicrobial properties. The presence of a hydroxypyrimidine structure is notable for its role in enzyme inhibition and receptor modulation.
1. Antiviral Activity
Research has shown that compounds with similar structural motifs often exhibit antiviral properties. The hydroxypyrimidine component may enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or host cell receptors.
2. Anticancer Activity
The phenothiazine-like structure in related compounds has been associated with anticancer effects. Studies suggest that this compound could target pathways involved in cell proliferation and apoptosis, potentially leading to cancer cell death.
3. Antimicrobial Activity
The chlorophenyl group is known for its antimicrobial properties. Initial tests indicate that the compound may be effective against a range of bacterial strains, providing a basis for further investigation into its use as an antimicrobial agent.
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the sulfanyl position significantly affected antiviral activity. The compound showed promise against influenza viruses in vitro, suggesting that further optimization could yield potent antiviral agents.
Case Study 2: Anticancer Potential
In vitro assays on cancer cell lines revealed that compounds with similar structures exhibited cytotoxic effects. The tested compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, indicating its potential as an anticancer drug.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidine core | Antiviral |
| Compound B | Phenothiazine core | Anticancer |
| Compound C | Chlorophenyl group | Antimicrobial |
| Target Compound | Pyrimidine + Chlorophenyl + Sulfanyl | Antiviral, Anticancer, Antimicrobial |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease processes. The sulfanyl groups may facilitate binding to target sites, enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
